Carbocysteine-lysine, also known as S-carboxymethylcysteine lysine salt monohydrate (SCMC-Lys), is a molecule researched for its potential therapeutic benefits in respiratory diseases. While often categorized as a mucoactive drug, its properties extend beyond solely affecting mucus. Studies suggest it may also possess antioxidant and anti-inflammatory properties, making it a subject of interest in various research fields. [, , , , , ]
Carbocysteine-lysine is derived from carbocysteine, a biologically active dibasic amino acid characterized by a thiol group. The compound is often utilized in the treatment of chronic obstructive pulmonary disease (COPD) and other respiratory conditions, where it plays a crucial role in reducing mucus viscosity and promoting airway clearance . Its classification as a mucoactive agent highlights its importance in managing respiratory disorders.
The synthesis of carbocysteine-lysine involves a straightforward method that combines L-lysine and an aqueous solution of carbocysteine. The process can be summarized as follows:
The molecular structure of carbocysteine-lysine can be described by its molecular formula and a molecular weight of approximately 325.382 g/mol. The compound features:
This configuration allows for interactions with various biological targets, enhancing its therapeutic potential .
Carbocysteine-lysine participates in several significant chemical reactions relevant to its therapeutic action:
The mechanism of action of carbocysteine-lysine is multifaceted:
These mechanisms collectively enhance respiratory function and reduce exacerbations in chronic respiratory diseases.
Carbocysteine-lysine has several significant applications in medicine:
Carbocysteine-lysine (chemical name: L-lysine compound with S-(carboxymethyl)-L-cysteine (1:1)) has the molecular formula C₆H₁₄N₂O₂·C₅H₉NO₄S and a molecular weight of 325.382 g/mol. The structure consists of S-(carboxymethyl)-L-cysteine (carbocisteine) ionically bonded to L-lysine, creating a stable salt configuration. This molecular arrangement significantly enhances aqueous solubility compared to carbocisteine alone, facilitating improved gastrointestinal absorption and tissue penetration [5] [2].
The absolute stereochemistry features two defined stereocenters with no E/Z centers. The specific spatial orientation is crucial for biological activity, as evidenced by the systematic name: L-Lysine, compd. with S-(carboxymethyl)-L-cysteine (1:1). The compound exists as zwitterions at physiological pH, with acid dissociation constants (pKa values) at 2.61 (acidic), 3.24 (acidic), 7.83 (basic), 11.11 (basic), and 13.14 (acidic), enabling pH-dependent ionization states that influence its pharmacokinetic behavior and molecular interactions [4] [5].
Table 1: Molecular Characteristics of Carbocysteine-Lysine
Property | Specification |
---|---|
Systematic Name | L-Lysine, compd. with S-(carboxymethyl)-L-cysteine (1:1) |
Molecular Formula | C₆H₁₄N₂O₂·C₅H₉NO₄S |
Molecular Weight | 325.382 g/mol |
Stereochemistry | Absolute configuration with 2 defined stereocenters |
Primary Metabolite | S-(carboxymethyl)cysteine |
CAS Registry Number | 49673-81-6 |
UNII Identifier | 1D1Y95PXXA |
The compound's structural stability allows it to survive gastric conditions intact, with lysine dissociation occurring post-absorption. The active metabolite, S-(carboxymethyl)cysteine, retains the essential thioether moiety (–S–CH₂–COOH) that enables its unique mucoregulatory and antioxidant functions. Unlike N-acetylcysteine (which contains a free thiol group), carbocysteine-lysine acts through its blocked thiol configuration, participating in biochemical reactions without significant disulfide bond disruption [2] [6].
Carbocysteine was first synthesized in the 1930s but did not enter clinical use for respiratory diseases until the 1960s. The lysine salt formulation emerged later as a pharmaceutical innovation to overcome the solubility and bioavailability limitations of standalone carbocisteine. Clinical adoption experienced geographic variability due to inconsistent trial outcomes, with temporary removal from United Kingdom National Health Service formularies in the 1980s, followed by reinstatement in 2003 based on revised understanding of its mechanism and benefits [6].
Regulatory approval patterns reveal significant international divergence. Carbocysteine-lysine lacks approval from the United States Food and Drug Administration and Health Canada, primarily due to historical safety concerns regarding paradoxical bronchospasm in pediatric populations and variable metabolic responses among individuals. However, it holds approved status in numerous Asian, European, and South American markets under brand names including Mucodyne, Rhinathiol, Muciclar, and Lisomucil [2] [6].
The compound's regulatory journey reflects evolving understanding of metabolic polymorphisms affecting its efficacy. Research identified significant interindividual variability in sulfoxidation capacity mediated by genetic polymorphisms in metabolic enzymes, including cysteine dioxygenase and phenylalanine 4-hydroxylase. Poor sulfoxidizers experience prolonged exposure to the active parent compound due to reduced conversion to inactive metabolites, explaining differential clinical responses that initially complicated efficacy assessments [2] [6].
Carbocysteine-lysine belongs to the pharmacological class of mucoregulators, distinct from conventional mucolytics. While classic mucolytics like N-acetylcysteine chemically disrupt disulfide bonds in mucoproteins via free thiol groups, carbocysteine-lysine functions through restoration of physiological mucus composition. This mechanistic difference underpins its classification as a true mucoregulator rather than a mere mucus-thinning agent [2] [5].
The molecular mechanism involves normalization of glycoprotein (mucin) subtypes within respiratory secretions. Pathological states like chronic obstructive pulmonary disease exhibit elevated ratios of fucomucins to sialomucins, increasing mucus viscosity. Carbocysteine-lysine restores equilibrium by intracellular stimulation of sialyl transferase, the enzyme responsible for adding sialic acid residues to mucins. This enzymatic action increases sialomucin production, reducing mucus viscoelasticity without compromising its essential protective functions [2] [6].
Beyond mucoregulation, carbocysteine-lysine demonstrates pleiotropic pharmacological activities:
Antioxidant Activity: The compound scavenges reactive oxygen species including hydroxyl radicals and hypochlorous acid. In bronchoalveolar lavage samples from chronic obstructive pulmonary disease patients, carbocysteine-lysine reduced radical-induced DNA damage at concentrations as low as 2.5 millimolar, outperforming established antioxidants like N-acetylcysteine in vitro [3] [6].
Anti-Inflammatory Actions: Carbocysteine-lysine suppresses nuclear factor kappa B (NF-κB) and extracellular signal-regulated kinases 1/2 (ERK1/2) mitogen-activated protein kinase signaling pathways, reducing tumor necrosis factor alpha-induced inflammation. This modulates cytokine production and decreases expression of adhesion molecules like intracellular adhesion molecule 1, limiting inflammatory cell recruitment to lung tissue [2] [6].
Xanthine Oxidase Modulation: In human pulmonary endothelial cells, carbocysteine-lysine inhibits conversion of xanthine dehydrogenase to superoxide-producing xanthine oxidase, a key mechanism in pulmonary oxidative stress. At concentrations of 0.16 millimolar, it significantly decreases xanthine oxidase activity, potentially interrupting a self-perpetuating cycle of inflammation and tissue damage in chronic respiratory diseases [3].
Table 2: Molecular Targets and Pharmacological Effects
Molecular Target | Effect | Functional Consequence |
---|---|---|
Sialyl transferase | Enzymatic stimulation | Normalization of sialomucin/fucomucin ratio |
Xanthine dehydrogenase/xanthine oxidase system | Inhibition of conversion | Reduced superoxide production |
Nuclear factor kappa B | Suppression of activation | Downregulation of pro-inflammatory cytokines |
Extracellular signal-regulated kinases 1/2 | Reduced phosphorylation | Decreased inflammatory signaling |
Intracellular adhesion molecule 1 | Downregulated expression | Reduced viral adhesion and inflammation |
Protein kinase B (Akt) | Enhanced phosphorylation | Anti-apoptotic protection of lung cells |
These complementary mechanisms position carbocysteine-lysine as a disease-modifying agent in chronic respiratory conditions. By simultaneously addressing mucus abnormalities, oxidative stress, and inflammation—three interconnected pathological processes—it achieves therapeutic effects beyond symptomatic mucus reduction. The compound penetrates effectively into lung tissue and bronchial secretions following oral administration, with pharmacokinetic studies showing peak concentrations achieved within 1–1.7 hours and a plasma half-life of approximately 1.33–2.05 hours, though tissue persistence may exceed plasma measurements due to active transport mechanisms [2] [5] [6].
Emerging research suggests additional therapeutic applications beyond respiratory disease, including potential benefits in cardiovascular and neurodegenerative conditions where oxidative stress contributes to pathogenesis. These exploratory applications leverage the compound's fundamental antioxidant and anti-inflammatory properties rather than its mucoregulatory actions, indicating broad pharmacological potential [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7